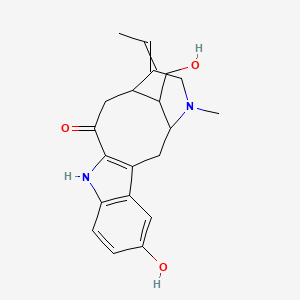

10-Hydroxy-16-epiaffinine

Description

Properties

IUPAC Name |

15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-11-9-22(2)18-7-15-14-6-12(24)4-5-17(14)21-20(15)19(25)8-13(11)16(18)10-23/h3-6,13,16,18,21,23-24H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAWWDRCFPJTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 10-Hydroxy-16-epiaffinine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the indole (B1671886) alkaloid 10-Hydroxy-16-epiaffinine, focusing on its natural sources and the methodologies for its isolation and characterization. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

extensive research has identified the primary natural source of this compound to be plants of the genus Rauvolfia. Specifically, this alkaloid has been successfully isolated from the leaves and twigs of Rauvolfia verticillata , a flowering plant in the family Apocynaceae.

While the genus Alstonia is a rich source of various indole alkaloids, current scientific literature does not indicate the presence of this compound in commonly studied species such as Alstonia scholaris, Alstonia macrophylla, or Alstonia boonei. Therefore, researchers seeking to isolate this specific compound should focus their efforts on Rauvolfia verticillata.

Isolation and Purification of this compound

The isolation of this compound from Rauvolfia verticillata involves a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by chromatographic separation and purification.

General Alkaloid Extraction from Rauvolfia verticillata

A general procedure for the extraction of alkaloids from the leaves and twigs of Rauvolfia verticillata is outlined below. This is a foundational step before the specific isolation of this compound.

Experimental Protocol:

-

Plant Material Preparation: Air-dried and powdered leaves and twigs of Rauvolfia verticillata are used as the starting material.

-

Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature or under reflux. This process is repeated multiple times to ensure complete extraction of the alkaloids.

-

Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other plant constituents.

-

The extract is acidified with a dilute acid (e.g., 2% HCl), and the acidic solution is washed with a nonpolar solvent (e.g., petroleum ether or diethyl ether) to remove neutral and acidic compounds.

-

The acidic aqueous layer is then basified with a base (e.g., ammonia (B1221849) solution) to a pH of 9-10.

-

The liberated free alkaloids are then extracted with a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607).

-

-

Concentration: The organic solvent containing the total alkaloids is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude alkaloid mixture.

Chromatographic Isolation and Purification of this compound

-

Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel.

-

Elution Gradient: A gradient elution system is employed, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the concentration of methanol being incrementally increased.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable developing solvent and visualization reagent (e.g., Dragendorff's reagent for alkaloids).

-

Further Purification: Fractions containing this compound are pooled and may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Quantitative Data

Detailed quantitative data regarding the yield of this compound from Rauvolfia verticillata is not extensively reported in publicly available literature. The yield of specific alkaloids can vary significantly based on factors such as the geographical location of the plant, season of collection, and the specific extraction and isolation methods employed.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound, which are crucial for its identification and characterization.

| Property | Data |

| Molecular Formula | C₂₀H₂₄N₂O₃ |

| Molecular Weight | 340.42 g/mol |

| IUPAC Name | (1S,15S,16S,17R)-1-ethylidene-16-(hydroxymethyl)-15-methyl-1,2,6,7,15,16-hexahydro-5H-indolo[3,2,1-de]pyrido[3,2,1-ij][1][2]naphthyridin-5-one |

| CAS Number | 82513-70-0 |

| Appearance | - |

| Melting Point | - |

| Optical Rotation | - |

| ¹H NMR | Specific chemical shift data not available in searched literature. |

| ¹³C NMR | Specific chemical shift data not available in searched literature. |

| Mass Spectrometry (MS) | Specific fragmentation data not available in searched literature. |

Data not available in the searched literature is denoted by "-".

Logical Workflow for Isolation

The following diagram illustrates the logical workflow for the isolation of this compound from its natural source.

References

Synthetic Pathway of 10-Hydroxy-16-epiaffinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy-16-epiaffinine is a sarpagine-type indole (B1671886) alkaloid, a class of natural products known for their complex molecular architecture and diverse biological activities. While the total synthesis of this compound has not been explicitly detailed in a singular publication, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of closely related sarpagine (B1680780) alkaloids. This guide outlines a proposed enantioselective total synthesis, leveraging key reactions such as the asymmetric Pictet-Spengler reaction and a late-stage demethylation to introduce the critical hydroxyl functionality. The pathway commences with a readily available substituted tryptophan derivative and proceeds through a series of stereocontrolled transformations to afford the target molecule. This document provides a comprehensive overview of the proposed synthetic strategy, detailed experimental protocols for key transformations, and a summary of relevant quantitative data to aid in the practical application of this methodology.

Proposed Synthesis Pathway of this compound

The proposed synthesis of this compound is modeled after the successful synthesis of related sarpagine alkaloids, such as (+)-N(a)-methylsarpagine. The strategy involves the initial construction of a 10-methoxy-substituted sarpagine core, followed by a final demethylation step to reveal the desired 10-hydroxy functionality.

The key steps in the proposed synthesis are:

-

Asymmetric Pictet-Spengler Reaction: Condensation of N-benzyl-5-methoxy-D-tryptophan methyl ester with an appropriate aldehyde to stereoselectively form the tetracyclic core.

-

Dieckmann Cyclization: Intramolecular cyclization to construct the pentacyclic sarpagine skeleton.

-

Functional Group Manipulations: A series of reactions to install the C16-C17 ethylidene side chain.

-

Late-Stage Demethylation: Conversion of the 10-methoxy group to a 10-hydroxy group using boron tribromide (BBr3).

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Asymmetric Pictet-Spengler Reaction

This key step establishes the crucial stereochemistry of the tetracyclic core. The procedure is adapted from the synthesis of related sarpagine alkaloids.[1][2][3][4]

-

Reactants: N-benzyl-5-methoxy-D-tryptophan methyl ester, aldehyde (e.g., methyl 4-formylbutanoate).

-

Solvent: Dichloromethane (CH2Cl2).

-

Reagent: Trifluoroacetic acid (TFA).

-

Procedure: To a solution of N-benzyl-5-methoxy-D-tryptophan methyl ester and the aldehyde in CH2Cl2 at 0 °C is added TFA. The reaction mixture is stirred at room temperature for 24-48 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel.

Dieckmann Cyclization

The formation of the pentacyclic sarpagine skeleton is achieved through an intramolecular Dieckmann cyclization.

-

Reactant: Tetracyclic diester intermediate.

-

Base: Potassium tert-butoxide (t-BuOK).

-

Solvent: Toluene (B28343).

-

Procedure: To a solution of the tetracyclic diester in dry toluene at room temperature is added potassium tert-butoxide. The mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Formation of the Ethylidene Side Chain

This multi-step process typically involves a Wittig reaction or a related olefination, followed by reduction.

-

Reactants: Pentacyclic ketone, phosphonium (B103445) ylide (e.g., ethyltriphenylphosphonium bromide).

-

Base: n-Butyllithium (n-BuLi).

-

Solvent: Tetrahydrofuran (THF).

-

Procedure (Wittig Reaction): To a suspension of ethyltriphenylphosphonium bromide in dry THF at 0 °C is added n-BuLi. The resulting red solution is stirred for 30 minutes at room temperature. A solution of the pentacyclic ketone in THF is then added, and the reaction mixture is stirred for 12-16 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The product is purified by column chromatography.

BBr3 Demethylation

The final step is the cleavage of the methyl ether to yield the desired phenol.[5][6][7]

-

Reactant: 10-Methoxy-16-epiaffinine precursor.

-

Reagent: Boron tribromide (BBr3) solution in CH2Cl2.

-

Solvent: Dichloromethane (CH2Cl2).

-

Procedure: To a solution of the 10-methoxy-16-epiaffinine precursor in dry CH2Cl2 at -78 °C under an inert atmosphere is added a solution of BBr3 in CH2Cl2 dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to 0 °C for an additional 1-2 hours. The reaction is carefully quenched by the slow addition of methanol, followed by water. The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with CH2Cl2. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by preparative thin-layer chromatography or column chromatography to afford this compound.

Caption: General experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes typical yields for key transformations in the synthesis of related sarpagine alkaloids, which can be used as a benchmark for the proposed synthesis of this compound.

| Step | Reaction | Typical Yield (%) | Reference |

| 1 | Asymmetric Pictet-Spengler Reaction | 70-85 | [1][3] |

| 2 | Dieckmann Cyclization | 65-80 | [1] |

| 3 | Wittig Olefination | 50-70 | |

| 4 | BBr3 Demethylation | 75-90 | [6][7] |

Conclusion

This technical guide presents a viable and detailed synthetic pathway for the total synthesis of this compound. By combining the well-established asymmetric Pictet-Spengler reaction for the construction of the sarpagine core with a reliable late-stage BBr3-mediated demethylation, this strategy offers a robust route to the target molecule. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the synthesis of this compound and its analogs for further biological evaluation. The modular nature of this synthetic route also allows for the potential synthesis of a library of related compounds for structure-activity relationship studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total Synthesis of Sarpagine-Related Bioactive Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantiospecific total synthesis of the sarpagine related indole alkaloids talpinine and talcarpine as well as the improved total synthesis of alstonerine and anhydromacrosalhine-methine via the asymmetric Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sarpagine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 7. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

An In-depth Technical Guide on 10-Hydroxy-16-epiaffinine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy-16-epiaffinine is a naturally occurring monoterpenoid indole (B1671886) alkaloid.[1][2] This compound belongs to the extensive family of indole alkaloids, which are well-known for their structural complexity and diverse pharmacological activities. The discovery of this compound is part of the ongoing phytochemical exploration of plant species from the Apocynaceae family, which are rich sources of novel bioactive molecules.

Discovery and Natural Occurrence

This compound was discovered and isolated from the leaves and twigs of Rauvolfia verticillata.[1][2][] Rauvolfia is a genus of evergreen trees and shrubs native to tropical and subtropical regions, and its species are renowned for producing a wide array of indole alkaloids with significant medicinal properties. While the specific details of the initial discovery and the researchers involved are not extensively documented in widely available literature, the identification of this compound contributes to the chemical profiling of Rauvolfia verticillata and the broader understanding of alkaloid biosynthesis in this genus.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 82513-70-0 | [] |

| Molecular Formula | C₂₀H₂₄N₂O₃ | [] |

| Molecular Weight | 340.4 g/mol | [] |

| Appearance | Yellow Powder | [] |

| Purity | >95% (as commercially available) | [] |

Experimental Protocols

While the specific, detailed experimental protocol for the first isolation of this compound is not available in the reviewed literature, a general methodology for the isolation of indole alkaloids from Rauvolfia species can be described. This process typically involves extraction, acid-base partitioning to separate alkaloids from other plant constituents, and subsequent chromatographic purification.

General Protocol for Indole Alkaloid Isolation from Rauvolfia verticillata

-

Plant Material Collection and Preparation:

-

Fresh leaves and twigs of Rauvolfia verticillata are collected and authenticated.

-

The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

The dried material is ground into a fine powder to increase the surface area for efficient extraction.

-

-

Extraction:

-

The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature or under reflux.

-

The extraction process is repeated multiple times to ensure the complete recovery of alkaloids.

-

The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is dissolved in an aqueous acidic solution (e.g., 5% hydrochloric acid) to protonate the basic alkaloid nitrogen atoms, rendering them water-soluble.

-

This acidic solution is then washed with a nonpolar organic solvent (e.g., hexane (B92381) or dichloromethane) to remove neutral and acidic compounds like fats, waxes, and pigments.

-

The aqueous layer containing the protonated alkaloids is then basified with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basified aqueous solution is then repeatedly extracted with an appropriate organic solvent (e.g., dichloromethane (B109758) or chloroform) to isolate the free alkaloids.

-

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and evaporated to dryness to yield a crude alkaloid mixture.

-

-

Chromatographic Purification:

-

The crude alkaloid mixture is subjected to various chromatographic techniques for the separation and purification of individual compounds.

-

Column Chromatography: The mixture is first fractionated using column chromatography on silica (B1680970) gel or alumina, with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol).

-

Preparative Thin-Layer Chromatography (TLC): Fractions containing compounds of interest are further purified using preparative TLC.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is typically achieved using preparative or semi-preparative HPLC, often with a reversed-phase column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, sometimes with additives like formic acid or trifluoroacetic acid.

-

-

Structure Elucidation:

-

The structure of the purified this compound is elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophoric system.

-

-

Visualizations

Caption: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Preliminary studies have indicated that this compound possesses biological activity as an acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

This mechanism of action is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Conclusion

This compound is a monoterpenoid indole alkaloid isolated from Rauvolfia verticillata. While its discovery has been noted and the compound is commercially available for research purposes, there is a limited amount of detailed information in the public scientific literature regarding its initial isolation, full spectroscopic characterization, and a comprehensive profile of its biological activities. Its identified role as an acetylcholinesterase inhibitor suggests potential for further investigation in the context of neurodegenerative diseases. Further research is warranted to fully elucidate the pharmacological potential of this natural product.

References

A Methodological Guide to the Spectroscopic Analysis of Indole Alkaloids: A Case Study Approach for 10-Hydroxy-16-epiaffinine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific spectroscopic data (NMR, MS) for 10-Hydroxy-16-epiaffinine is not available in the public domain. This guide therefore provides a comprehensive methodological framework for the isolation, characterization, and data presentation of novel indole (B1671886) alkaloids, using this compound as a representative, hypothetical example. The experimental protocols and data presented herein are based on established techniques for analogous compounds.

Introduction

The structural elucidation of novel natural products, such as indole alkaloids from genera like Alstonia and Tabernaemontana, is a cornerstone of drug discovery and development. These compounds often possess complex stereochemistry and functionalization, demanding a multi-faceted analytical approach for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal techniques employed in this endeavor.[1][2][3][4][5][6][7] This technical guide outlines the standard workflow for the isolation and spectroscopic analysis of a novel indole alkaloid, exemplified by the hypothetical "this compound."

Isolation of the Target Compound

The initial step involves the extraction and purification of the alkaloid from its natural source, typically plant material. A general workflow for this process is outlined below.

Experimental Protocol: Extraction and Isolation

-

Sample Preparation: The plant material (e.g., leaves, bark, or roots) is dried and finely ground to increase the surface area for extraction.[8][9][10]

-

Extraction: The powdered material is subjected to solvent extraction, often starting with a nonpolar solvent to remove lipids and followed by a more polar solvent like methanol (B129727) or ethanol (B145695) to extract the alkaloids.[11] The crude extract is then acidified to form alkaloid salts, which are water-soluble.

-

Acid-Base Partitioning: The acidified aqueous solution is washed with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove neutral and acidic impurities. The aqueous layer is then basified (e.g., with NH₄OH) to liberate the free alkaloids, which are subsequently extracted into an organic solvent.[8][12]

-

Chromatographic Purification: The crude alkaloid extract is subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:

-

Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents of increasing polarity.[9]

-

Preparative Thin-Layer Chromatography (pTLC): For the separation of minor components.

-

High-Performance Liquid Chromatography (HPLC): A highly efficient technique for the final purification of the target compound.[10]

-

Spectroscopic Characterization

Once the pure compound is isolated, its structure is elucidated using a combination of NMR and MS techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of the compound. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which can help in identifying structural motifs.[6][13][14]

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in both positive and negative ion modes to observe the molecular ion ([M+H]⁺ or [M-H]⁻) and other adducts. MS/MS spectra are obtained by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Observed m/z | Calculated m/z | Difference (ppm) | Molecular Formula |

| [M+H]⁺ | 355.1965 | 355.1962 | 0.8 | C₂₁H₂₆N₂O₃ |

| [M+Na]⁺ | 377.1784 | 377.1781 | 0.8 | C₂₁H₂₅N₂O₃Na |

| Significant Fragments | m/z Values | |||

| 337.1859 | C₂₁H₂₄N₂O₂ (Loss of H₂O) | |||

| 324.1781 | C₂₀H₂₂N₂O₂ (Loss of CH₂O and H) | |||

| 144.0813 | C₁₀H₁₀N (Characteristic indole fragment)[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A suite of 1D and 2D NMR experiments is typically required for complete structural elucidation.[1][2][3][4][15]

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.

-

Sample Preparation: The purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

1D NMR Spectra:

-

¹H NMR: Provides information about the chemical environment, number, and connectivity of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

-

2D NMR Spectra:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. mdpi.com [mdpi.com]

- 6. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jsmcentral.org [jsmcentral.org]

- 12. alkaloids and extraction of alkaloids | PPTX [slideshare.net]

- 13. lcms.cz [lcms.cz]

- 14. Alkaloid profiling of herbal drugs using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Elucidation of the Biosynthesis of 10-Hydroxy-16-epiaffinine in Plants: A Subject of Uncharted Scientific Territory

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the biosynthetic pathway of 10-Hydroxy-16-epiaffinine in plants. At present, there are no published studies detailing the specific enzymes, genetic regulation, or metabolic intermediates involved in the formation of this particular monoterpene indole (B1671886) alkaloid.

While the compound this compound is chemically defined, its biological synthesis within plant systems remains an uninvestigated area of natural product chemistry. Extensive searches for experimental protocols, quantitative data, and established signaling pathways related to its formation have yielded no specific results.

However, it is highly probable that the biosynthesis of this compound shares a common ancestral pathway with other well-characterized monoterpene indole alkaloids, particularly those belonging to the Aspidosperma alkaloid family. Research in this broader area is extensive and offers a solid foundation for future investigation into more specialized molecules like this compound.

Given the lack of direct information, this guide will instead provide an in-depth overview of the established biosynthetic pathway of the core Aspidosperma alkaloid scaffold. This information is critical for any researcher aiming to investigate the formation of this compound, as the initial steps are almost certainly conserved.

Proposed Alternative Focus: The Biosynthesis of Aspidosperma Alkaloids

The biosynthesis of Aspidosperma alkaloids is a complex and fascinating process that has been the subject of extensive research. This proposed guide will offer a detailed exploration of this pathway, providing the technical depth and data presentation requested.

General Pathway Overview

The biosynthesis of all monoterpene indole alkaloids, including the Aspidosperma family, begins with the condensation of tryptamine (B22526) and secologanin (B1681713). Tryptamine is derived from the amino acid tryptophan, while secologanin originates from the terpenoid pathway. This initial reaction is catalyzed by strictosidine (B192452) synthase (STR) to produce strictosidine, the universal precursor for this class of compounds.

The subsequent steps involve a series of enzymatic transformations, including deglycosylation, rearrangements, and cyclizations, to form the characteristic pentacyclic core of the Aspidosperma alkaloids. Key intermediates in this pathway include dehydrogeissoschizine and precondylocarpine acetate.

A pivotal branching point in the pathway leads to the formation of the Aspidosperma skeleton through the action of specific synthases and reductases. While the specific enzymes that would hydroxylate and epimerize the affinine (B1238560) scaffold to produce this compound are unknown, they would likely be cytochrome P450 monooxygenases and other modifying enzymes acting on a late-stage intermediate.

Visualizing the Core Pathway

The following diagram illustrates the generalized biosynthetic pathway leading to the Aspidosperma alkaloid core.

The Pharmacological Profile of 10-Hydroxy-16-epiaffinine: A Hypothetical Exploration Based on Structural Analogs

Disclaimer: As of December 2025, a thorough review of publicly accessible scientific literature and databases reveals no specific pharmacological data for the compound 10-Hydroxy-16-epiaffinine. This document, therefore, presents a hypothetical pharmacological profile based on the known activities of structurally related sarpagine-type indole (B1671886) alkaloids. The experimental protocols, data, and signaling pathways described herein are representative examples drawn from studies on similar molecules and should be considered illustrative rather than definitive for this compound. This whitepaper is intended for researchers, scientists, and drug development professionals as a conceptual framework for the potential investigation of this novel compound.

Introduction

The sarpagine-type indole alkaloids are a diverse class of natural products known for their complex molecular architectures and a wide range of biological activities. While the specific pharmacological properties of this compound remain uncharacterized, its core structure suggests potential interactions with various central nervous system (CNS) targets, similar to other members of this alkaloid family. This guide outlines a potential pharmacological profile, including hypothetical receptor binding affinities, functional activities, and associated signaling pathways, to serve as a roadmap for future research.

Hypothetical Receptor Binding Profile

Based on the profiles of related sarpagine (B1680780) alkaloids, this compound could exhibit affinity for several receptor systems. The following table summarizes a hypothetical binding profile, presenting plausible Ki values (in nM) derived from studies on analogous compounds.

| Receptor Target | Hypothetical Ki (nM) | Radioligand for Assay | Reference Compound(s) |

| μ-Opioid Receptor (MOR) | 25 | [3H]-DAMGO | (-)-E-16-epiaffinisine |

| δ-Opioid Receptor (DOR) | 150 | [3H]-DPDPE | (-)-E-16-epiaffinisine |

| κ-Opioid Receptor (KOR) | 80 | [3H]-U69,593 | (-)-E-16-epiaffinisine |

| Serotonin (B10506) 5-HT2A Receptor | 45 | [3H]-Ketanserin | Sarpagine Analogs |

| α2-Adrenergic Receptor | 110 | [3H]-Rauwolscine | Sarpagine Analogs |

Potential Functional Activity

The functional consequences of receptor binding are critical to understanding a compound's pharmacological effects. A hypothetical functional activity profile for this compound is presented below, with EC50/IC50 values (in nM) and efficacy estimates.

| Assay Type | Receptor Target | Hypothetical EC50/IC50 (nM) | Efficacy (%) | Reference Compound(s) |

| [35S]GTPγS Binding | μ-Opioid Receptor | 120 (IC50) | 40 (Antagonist) | (-)-E-16-epiaffinisine |

| Calcium Mobilization | 5-HT2A Receptor | 85 (EC50) | 60 (Partial Agonist) | Sarpagine Analogs |

| cAMP Inhibition | α2-Adrenergic Receptor | 200 (EC50) | 75 (Agonist) | Sarpagine Analogs |

Detailed Experimental Methodologies

To generate the data presented in the preceding tables, standardized in vitro pharmacological assays would be required. The following sections detail the experimental protocols for receptor binding and functional activity assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for target receptors.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells stably expressing the human μ-opioid receptor) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-DAMGO for MOR) and various concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is determined by liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow.

[35S]GTPγS Functional Assay

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at G-protein coupled receptors (GPCRs).

Protocol:

-

Membrane Preparation: As described in section 4.1.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

-

Incubation: Membranes are incubated with GDP, [35S]GTPγS, and the test compound. For antagonist determination, a known agonist is also included.

-

Separation and Quantification: Similar to the radioligand binding assay.

-

Data Analysis: The amount of bound [35S]GTPγS is plotted against the concentration of the test compound to generate dose-response curves and determine EC50 or IC50 values.

Postulated Signaling Pathways

Given the hypothetical interactions with opioid and serotonergic receptors, this compound could modulate several downstream signaling cascades.

μ-Opioid Receptor Antagonism

As a hypothetical antagonist at the μ-opioid receptor, this compound would block the canonical Gi/o-coupled signaling pathway. This would prevent the inhibition of adenylyl cyclase, leading to maintained levels of cyclic AMP (cAMP).

Hypothetical MOR Antagonism Pathway.

5-HT2A Receptor Partial Agonism

Partial agonism at the 5-HT2A receptor would lead to a submaximal activation of the Gq-coupled pathway, resulting in the stimulation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium.

Hypothetical 5-HT2A Partial Agonism Pathway.

Conclusion and Future Directions

The pharmacological profile of this compound remains to be elucidated. The hypothetical data and pathways presented in this whitepaper, based on structurally related sarpagine-type indole alkaloids, suggest a potential for complex interactions with CNS receptors, particularly opioid and serotonin systems. Future research should focus on the synthesis and in vitro pharmacological characterization of this compound to validate these hypotheses. Subsequent in vivo studies could then explore its potential therapeutic applications in areas such as pain management, addiction, or psychiatric disorders. The frameworks provided herein offer a structured approach to initiating the pharmacological investigation of this novel chemical entity.

Literature Review of 10-Hydroxy-16-epiaffinine Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy-16-epiaffinine is a naturally occurring monoterpene indole (B1671886) alkaloid belonging to the akuammiline (B1256633) class. First identified from the plant species Hunteria zeylanica of the Apocynaceae family, it has also been isolated from Rauvolfia verticillata. As a member of the akuammiline alkaloid family, this compound is of interest to the scientific community due to the diverse and potent biological activities exhibited by related compounds, including opioid, cytotoxic, and anti-inflammatory effects. This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its chemical properties, potential therapeutic applications, and the methodologies for its study.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | C₂₀H₂₄N₂O₃ |

| Molecular Weight | 340.42 g/mol |

| CAS Number | 82513-70-0 |

| Class | Akuammiline Alkaloid |

| Natural Sources | Hunteria zeylanica, Rauvolfia verticillata |

Potential Pharmacological Activity

While specific pharmacological studies on this compound are limited in the publicly available literature, the broader class of akuammiline alkaloids has been the subject of extensive research. This provides a basis for predicting the potential therapeutic areas for this compound.

Cytotoxicity: Several akuammiline alkaloids have demonstrated significant cytotoxic activity against a range of cancer cell lines. For instance, bisindole alkaloids with akuammiline subunits isolated from Alstonia penangiana have shown pronounced in vitro growth inhibitory activity against various human cancer cell lines, with IC₅₀ values in the micromolar range.[1][2] This suggests that this compound should be investigated for its potential as an anticancer agent.

Opioid Activity: Pseudoakuammigine, another akuammiline alkaloid, has been shown to exhibit opioid activity in vivo.[3][4][5][6][7] This raises the possibility that this compound may interact with opioid receptors and could be explored for its analgesic or other neuromodulatory effects.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not yet available in the scientific literature. However, based on the study of related compounds, the following methodologies would be appropriate for its investigation.

Isolation and Purification: A general workflow for the isolation of this compound from its natural sources is depicted in the diagram below. This would typically involve extraction from plant material, followed by a series of chromatographic separations.

Cytotoxicity Assays: To evaluate the potential anticancer activity of this compound, standard cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays would be employed. These assays measure cell viability and proliferation in the presence of the test compound.

Synthesis

A specific total synthesis for this compound has not been reported. However, the synthesis of structurally related sarpagine (B1680780) and akuammiline alkaloids has been achieved. These synthetic strategies could potentially be adapted for the synthesis of this compound.

Future Research Directions

The current body of literature on this compound is limited, presenting a clear opportunity for further research. Key areas for future investigation include:

-

Comprehensive Pharmacological Screening: A broad screening of this compound against a variety of biological targets is warranted to fully elucidate its therapeutic potential.

-

Mechanism of Action Studies: For any identified biological activities, detailed studies should be conducted to determine the underlying mechanism of action, including the identification of molecular targets and signaling pathways.

-

Total Synthesis: The development of a robust and efficient total synthesis of this compound would be crucial for enabling further pharmacological studies and the generation of analogs with improved properties.

-

In Vivo Efficacy Studies: Following promising in vitro results, in vivo studies in relevant animal models will be necessary to evaluate the efficacy and safety of this compound.

Conclusion

This compound is an intriguing natural product with potential for therapeutic development, given the known biological activities of the akuammiline alkaloid class. However, a significant gap in the scientific literature exists regarding its specific pharmacological properties and mechanism of action. This guide highlights the current state of knowledge and outlines a clear path for future research to unlock the full potential of this promising molecule. The detailed experimental workflows and suggested research directions provided herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in advancing the study of this compound.

References

- 1. Ajmaline, Oxindole, and Cytotoxic Macroline-Akuammiline Bisindole Alkaloids from Alstonia penangiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Current progress in the chemistry and pharmacology of akuammiline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current Progress in the Chemistry and Pharmacology of Akuammiline...: Ingenta Connect [ingentaconnect.com]

- 6. Current Progress in the Chemistry and Pharmacology of Akuammiline Alkaloids - ProQuest [proquest.com]

- 7. Current Progress in the Chemistry and Pharmacology of Akuammiline Alkaloids | Bentham Science [eurekaselect.com]

"10-Hydroxy-16-epiaffinine IUPAC name and CAS number"

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

IUPAC Name: 15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one

CAS Number: 82513-70-0

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 10-Hydroxy-16-epiaffinine is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for the design of analytical and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C20H24N2O3 | --INVALID-LINK-- |

| Molecular Weight | 340.4 g/mol | --INVALID-LINK-- |

| Boiling Point (Predicted) | 559.9 ± 50.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.308 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |

| Appearance | Powder | --INVALID-LINK-- |

Biological Activity

This compound is an indole (B1671886) alkaloid isolated from the leaves and twigs of Rauvolfia verticillata. Indole alkaloids as a class are known to exhibit a wide range of biological activities. However, specific quantitative biological data for this compound is limited in the public domain.

A study that isolated seven new indole alkaloids and 19 known ones from Rauvolfia verticillata reported on their cytotoxic activity. All 26 compounds were tested against five human cancer cell lines:

-

Human myeloid leukemia (HL-60)

-

Hepatocellular carcinoma (SMMC-7721)

-

Lung cancer (A-549)

-

Breast cancer (MCF-7)

-

Colon cancer (SW480)

Notably, none of the isolated alkaloids, including the newly discovered ones, exhibited cytotoxicity against these cell lines.

Further research is required to fully elucidate the pharmacological profile of this compound and to explore other potential biological activities beyond cytotoxicity.

Experimental Protocols

General Protocol for Isolation of Indole Alkaloids from Rauvolfia verticillata

Workflow for Alkaloid Isolation from Rauvolfia verticillata

Caption: General workflow for the isolation of indole alkaloids.

Detailed Steps:

-

Plant Material Preparation: The leaves and twigs of Rauvolfia verticillata are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is typically extracted with methanol (MeOH) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the alkaloids. The resulting extracts are combined and concentrated under reduced pressure to yield a crude methanol extract.

-

Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent (e.g., petroleum ether or ethyl acetate) to remove neutral and weakly basic compounds. The acidic aqueous phase, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to isolate the free alkaloid bases.

-

Chromatographic Separation: The crude alkaloid mixture is subjected to various chromatographic techniques for separation. This often involves:

-

Column Chromatography (CC): Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents with increasing polarity (e.g., petroleum ether-ethyl acetate, chloroform-methanol mixtures) as the mobile phase.

-

Medium Pressure Liquid Chromatography (MPLC): For a more efficient and faster separation.

-

High-Performance Liquid Chromatography (HPLC): Typically on a reversed-phase column (e.g., C18) for the final purification of individual alkaloids.

-

-

Structural Elucidation: The purified compounds are identified and their structures elucidated using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments to determine the complete chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet (UV) Spectroscopy: To observe the electronic transitions within the molecule, often characteristic of the indole chromophore.

-

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated. However, the broader class of indole alkaloids is known to interact with various cellular signaling cascades. A prominent example is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.

Hypothesized Interaction of Indole Alkaloids with the MAPK Pathway

Caption: Potential modulation of the MAPK signaling pathway by indole alkaloids.

This diagram illustrates a potential mechanism where an indole alkaloid could inhibit the MAPK signaling cascade, a pathway often dysregulated in cancer. This is a generalized representation, and the precise molecular target of this compound within this or other pathways remains to be determined through dedicated research. The lack of observed cytotoxicity in the aforementioned study suggests that if this compound does interact with such pathways, it may do so in a manner that does not lead to cell death in the tested cancer cell lines, or its effects may be more subtle and require more sensitive assays to detect.

10-Hydroxy-16-epiaffinine: A Technical Overview of a Novel Indole Alkaloid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of 10-Hydroxy-16-epiaffinine, an indole (B1671886) alkaloid isolated from plant species of the Apocynaceae family. Due to the limited availability of public research on this specific compound, this guide summarizes the currently known physical and chemical properties and outlines potential avenues for future research into its biological activities. The information presented herein is intended to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this natural product.

Introduction

This compound is a naturally occurring indole alkaloid that has been identified in Rauvolfia verticillata and Hunteria zeylanica, both of the Apocynaceae family.[1] The genus Rauvolfia is a rich source of bioactive alkaloids, many of which exhibit significant pharmacological properties, including anti-inflammatory, antimicrobial, and antihypertensive effects. While extensive research exists for prominent alkaloids from this genus, this compound remains a lesser-studied compound, presenting a frontier for novel drug discovery. This guide consolidates the available data on its properties and proposes methodologies for its further characterization and biological evaluation.

Physicochemical Properties

The currently available data on the physical and chemical properties of this compound is limited. The following tables summarize the known information. Further experimental determination of these properties is crucial for its development as a therapeutic agent.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Appearance | Yellow, amorphous powder | [1] |

| Purity | >95% | |

| Optical Rotation | [α]D -122° (c, 0.46 in CHCl3) | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | |

| pKa (Predicted) | 9.72 ± 0.40 |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄N₂O₃ | [1] |

| Molecular Weight | 340.421 g/mol | [1] |

| IUPAC Name | 15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4(9),5,7-tetraen-12-one | |

| Canonical SMILES | CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)O)C | |

| InChIKey | MOAWWDRCFPJTIT-UHFFFAOYSA-N | |

| UV Absorption (λmax) | 212, 228 (sh), 277 (sh), 328 nm (in MeOH) | [1] |

| ¹H NMR Data | Data not available | |

| ¹³C NMR Data | Data not available | |

| Mass Spectrometry Data | Data not available | |

| Infrared Spectroscopy Data | Data not available |

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of this compound are not currently published. However, based on general procedures for the extraction of alkaloids from Rauvolfia species, a potential workflow can be proposed.

Proposed Isolation and Purification Protocol

The isolation of this compound can be achieved through a multi-step process involving extraction and chromatography.

-

Extraction:

-

Air-dried and powdered plant material (e.g., roots and rhizomes of Rauvolfia verticillata) is subjected to extraction with an organic solvent such as methanol (B129727) or chloroform.

-

The resulting crude extract is then concentrated under reduced pressure.

-

The concentrated extract is partitioned between an acidic aqueous solution and an organic solvent to separate alkaloids from non-alkaloidal components.

-

The aqueous layer containing the protonated alkaloids is then basified and re-extracted with an organic solvent.

-

-

Chromatographic Purification:

-

The crude alkaloid extract is subjected to column chromatography using silica (B1680970) gel as the stationary phase.

-

A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is employed to separate the different alkaloid fractions.

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis.

-

Further purification can be achieved using Sephadex LH-20 and/or reversed-phase (ODS) column chromatography.

-

Biological Activity and Signaling Pathways

To date, there are no published studies specifically investigating the biological activity or the mechanism of action of this compound. However, the well-documented pharmacological activities of other alkaloids from Rauvolfia verticillata suggest that this compound may possess therapeutic potential. Future research should focus on screening this compound for various biological activities.

Proposed Biological Screening Workflow

A systematic approach to evaluating the biological potential of this compound is recommended.

No signaling pathways involving this compound have been described in the literature. Should initial screenings reveal significant biological activity, further studies to elucidate the underlying molecular mechanisms will be warranted.

Conclusion and Future Directions

This compound is an understudied indole alkaloid with potential for further scientific investigation. The current body of knowledge is limited, and significant research is required to fully characterize its physicochemical properties and elucidate its pharmacological potential. Future research efforts should prioritize:

-

Complete Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility, and comprehensive spectral analysis (¹H NMR, ¹³C NMR, MS, IR).

-

Biological Activity Screening: A broad-based screening approach to identify potential cytotoxic, antimicrobial, anti-inflammatory, and other relevant biological activities.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways involved in any observed biological activities.

-

Synthesis and Analogue Development: Development of a synthetic route to enable the production of larger quantities for extensive testing and the generation of novel analogues with improved therapeutic properties.

The exploration of novel natural products like this compound is essential for the discovery of new therapeutic leads. This document serves as a call to the scientific community to further investigate this promising compound.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Structures and Key Relatives

The fundamental architecture of akuammiline (B1256633) alkaloids is derived from the biosynthetic precursors tryptamine (B22526) and secologanin. A key intermediate, geissoschizine, undergoes a crucial intramolecular cyclization to form the characteristic pentacyclic core. Variations in oxidation, reduction, and substitution patterns on this scaffold give rise to the diverse family of known akuammiline alkaloids.

Structurally, these compounds are characterized by a rigid, cage-like structure that presents a unique three-dimensional arrangement of functional groups. This structural complexity is a key determinant of their biological activity. Notable related alkaloids include:

-

Akuammine: A major alkaloid from Picralima nitida seeds, it serves as a foundational structure for this class.

-

Pseudoakuammigine: Known for its anti-inflammatory and analgesic properties.

-

Echitamine: An alkaloid from Alstonia scholaris with reported cytotoxic activities.

-

Strictamine: Another prominent member isolated from various Alstonia species.

-

Akuammicine: Demonstrates significant affinity for kappa-opioid receptors.

-

Picrinine and Scholarisine A: Highly complex, cage-like molecules isolated from Alstonia scholaris.

Biological Activities and Quantitative Data

The intricate structures of akuammiline alkaloids enable them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Of particular interest to the drug development community are their interactions with opioid receptors and their potential as cytotoxic agents.

Opioid Receptor Binding Affinity

Several akuammiline alkaloids have been identified as ligands for opioid receptors, displaying a range of agonist and antagonist activities. This has spurred interest in their potential as novel analgesics with potentially different side-effect profiles compared to traditional opioids.

| Alkaloid | Receptor Subtype | Binding Affinity (Ki, µM) | Activity Profile | Source Organism |

| Akuammidine | µ-opioid | 0.6 | Agonist | Picralima nitida |

| δ-opioid | 2.4 | - | Picralima nitida | |

| κ-opioid | 8.6 | - | Picralima nitida | |

| Akuammine | µ-opioid | 0.5 | Antagonist | Picralima nitida |

| Akuammicine | κ-opioid | 0.2 | Agonist | Picralima nitida |

Table 1: Opioid receptor binding affinities of selected akuammiline alkaloids from Picralima nitida.[1]

Cytotoxic Activity

Certain members of the akuammiline family, particularly bisindole alkaloids which are dimers of simpler indole (B1671886) units, have demonstrated significant in vitro cytotoxicity against various cancer cell lines. This suggests their potential as scaffolds for the development of new anticancer agents.

| Alkaloid | Cell Line | IC50 (µM) | Source Organism |

| Macroline-akuammiline bisindole alkaloid 7 | KB (nasopharyngeal) | 0.3 - 8.3 | Alstonia penangiana |

| Vincristine-resistant KB | 0.3 - 8.3 | Alstonia penangiana | |

| PC-3 (prostate) | 0.3 - 8.3 | Alstonia penangiana | |

| LNCaP (prostate) | 0.3 - 8.3 | Alstonia penangiana | |

| MCF7 (breast) | 0.3 - 8.3 | Alstonia penangiana | |

| MDA-MB-231 (breast) | 0.3 - 8.3 | Alstonia penangiana | |

| HT-29 (colon) | 0.3 - 8.3 | Alstonia penangiana | |

| HCT 116 (colon) | 0.3 - 8.3 | Alstonia penangiana | |

| A549 (lung) | 0.3 - 8.3 | Alstonia penangiana | |

| Macroline-akuammiline bisindole alkaloid 8 | KB (nasopharyngeal) | 0.3 - 8.3 | Alstonia penangiana |

| Vincristine-resistant KB | 0.3 - 8.3 | Alstonia penangiana | |

| PC-3 (prostate) | 0.3 - 8.3 | Alstonia penangiana | |

| LNCaP (prostate) | 0.3 - 8.3 | Alstonia penangiana | |

| MCF7 (breast) | 0.3 - 8.3 | Alstonia penangiana | |

| MDA-MB-231 (breast) | 0.3 - 8.3 | Alstonia penangiana | |

| HT-29 (colon) | 0.3 - 8.3 | Alstonia penangiana | |

| HCT 116 (colon) | 0.3 - 8.3 | Alstonia penangiana | |

| A549 (lung) | 0.3 - 8.3 | Alstonia penangiana |

Table 2: In vitro cytotoxic activity of macroline-akuammiline bisindole alkaloids from Alstonia penangiana.[2]

Experimental Protocols

The isolation and characterization of akuammiline alkaloids require a systematic approach involving extraction, fractionation, and purification, followed by rigorous spectroscopic analysis for structure elucidation.

General Protocol for Isolation of Indole Alkaloids

This protocol provides a general framework for the isolation of indole alkaloids from plant material, which can be adapted for specific akuammiline-containing species.

1. Plant Material Collection and Preparation:

-

Collect the desired plant part (e.g., leaves, bark, seeds).

-

Thoroughly wash the plant material to remove any contaminants.

-

Air-dry the material in a well-ventilated area, protected from direct sunlight, until brittle.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material in a suitable organic solvent (e.g., methanol (B129727) or ethanol) at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.

-

Filter the mixture and collect the filtrate. Repeat the extraction process with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Acid-Base Partitioning for Alkaloid Enrichment:

-

Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

-

Wash the acidic solution with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and acidic compounds.

-

Basify the aqueous layer with a base (e.g., NH4OH or Na2CO3) to a pH of 9-10 to deprotonate the alkaloids, making them soluble in organic solvents.

-

Extract the alkaloids from the basified aqueous solution with a polar organic solvent (e.g., dichloromethane (B109758) or chloroform).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried organic extract under reduced pressure to yield the total alkaloid fraction.

4. Chromatographic Purification:

-

Subject the total alkaloid fraction to column chromatography over silica (B1680970) gel or alumina.

-

Elute the column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate visualizing agent (e.g., Dragendorff's reagent for alkaloids).

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a suitable column (e.g., C18 or silica) to isolate individual alkaloids.

5. Structure Elucidation:

-

Determine the structure of the isolated pure compounds using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophoric system.

-

X-ray Crystallography: To unambiguously determine the three-dimensional structure if suitable crystals can be obtained.

-

Visualizations

Biosynthetic Pathway of Akuammiline Alkaloids

The following diagram illustrates the key steps in the biosynthesis of the akuammiline alkaloid core skeleton from primary metabolites.

General Experimental Workflow for Alkaloid Isolation

This diagram outlines the typical workflow for the isolation and characterization of akuammiline alkaloids from a plant source.

Conclusion

The akuammiline alkaloids represent a rich and structurally diverse family of natural products with significant therapeutic potential. While specific data on 10-Hydroxy-16-epiaffinine remains elusive, the study of its close relatives provides a robust framework for understanding its likely chemical and biological properties. The information presented in this guide on the core structures, quantitative biological activities, and detailed experimental protocols for related akuammiline alkaloids serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. Further investigation into this fascinating class of compounds is warranted to unlock their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Isolation of 10-Hydroxy-16-epiaffinine from Rauvolfia verticillata

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rauvolfia verticillata, a member of the Apocynaceae family, is a rich source of biologically active indole (B1671886) alkaloids.[4] These compounds have garnered significant interest in the pharmaceutical industry for their diverse therapeutic properties, including antihypertensive and sedative effects.[2] 10-Hydroxy-16-epiaffinine is one of the numerous alkaloids present in this plant, and its isolation is crucial for further pharmacological investigation and drug development.

This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from the radix (root) of Rauvolfia verticillata. The methodology is based on established principles of natural product chemistry, particularly acid-base extraction and multi-step chromatography.

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

Plant Material Preparation

-

Collect fresh roots of Rauvolfia verticillata.

-

Wash the roots thoroughly with tap water to remove soil and other debris.

-

Air-dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle.

-

Grind the dried roots into a fine powder using a mechanical grinder.

Extraction of Crude Alkaloids

-

Macerate 1.0 kg of the powdered root material with 90% ethanol at a ratio of 1:5 (w/v) for 2 hours with constant stirring.[4][5]

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

Acid-Base Fractionation

-

Dissolve the crude ethanolic extract in 1 L of distilled water.

-

Acidify the aqueous solution to pH 2.5 with 2-3 M hydrochloric acid (HCl).[4][5]

-

Extract the acidified solution with petroleum ether (3 x 500 mL) in a separatory funnel to remove non-alkaloidal, lipophilic compounds.

-

Discard the organic (petroleum ether) layers.

-

Basify the remaining aqueous layer to pH 9.5 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).[4][5]

-

Extract the basic aqueous solution with chloroform (CHCl₃) (3 x 500 mL). The alkaloids will partition into the organic phase.

-

Combine the chloroform extracts and concentrate to dryness under reduced pressure to yield the crude alkaloid fraction.[4][5]

Chromatographic Purification

3.4.1. Column Chromatography

-

Prepare a silica (B1680970) gel (100-200 mesh) column using a suitable solvent system, such as chloroform.

-

Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (B129727) (e.g., 99:1, 98:2, 95:5 v/v chloroform:methanol).

-

Collect fractions of a consistent volume (e.g., 20 mL).

-

Monitor the fractions by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., toluene:ethyl acetate:formic acid, 7:2:1 v/v/v) and visualize under UV light (254 nm and 366 nm) and/or with Dragendorff's reagent.[6]

-

Combine fractions with similar TLC profiles that indicate the presence of the target compound.

3.4.2. Preparative High-Performance Liquid Chromatography (HPLC)

-

Further purify the combined fractions containing this compound using preparative HPLC.

-

A reversed-phase C18 column is typically suitable for alkaloid separation.[7]

-

The mobile phase will likely consist of a gradient of acetonitrile (B52724) and water, both containing a small amount of a modifier like formic acid (0.05%) to improve peak shape.[7]

-

Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 280 nm).[1]

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound using analytical HPLC.

-

Characterize the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4][5]

Quantitative Data

The following table presents illustrative quantitative data for the isolation of major alkaloids from Rauvolfia species, which can serve as a benchmark for the expected yields and purity in the isolation of this compound.

| Parameter | Reserpine | Yohimbine | Reference |

| Starting Material | 3 g crude extract | 3 g crude extract | [4] |

| Yield (mg) | 112 | 21 | [4] |

| Purity (%) | >91.0 | >91.0 | [4] |

| Chromatography Method | PZRCCC | PZRCCC | [4] |

PZRCCC: pH-zone-refining counter-current chromatography

Signaling Pathways and Logical Relationships

The isolation of a specific natural product like this compound does not involve signaling pathways in the traditional biological sense. Instead, the logical relationship is a sequential purification process. The workflow diagram in Section 2 illustrates this logical relationship. The process follows a logical progression from a complex mixture to a pure compound, with each step increasing the purity of the target molecule.

Caption: Logical progression of purification for this compound.

References

- 1. scispace.com [scispace.com]

- 2. aktpublication.com [aktpublication.com]

- 3. chemistryjournal.in [chemistryjournal.in]

- 4. akjournals.com [akjournals.com]

- 5. akjournals.com [akjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Proposed Synthesis of 10-Hydroxy-16-epiaffinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed experimental procedure for the total synthesis of 10-Hydroxy-16-epiaffinine, a member of the complex akuammiline (B1256633) family of indole (B1671886) alkaloids. Due to the absence of a published total synthesis for this specific molecule, this protocol is a rationally designed synthetic strategy based on established methodologies for the synthesis of structurally related akuammiline alkaloids. The proposed route features a convergent strategy, culminating in the late-stage introduction of the C10 hydroxyl group. This document provides a detailed, step-by-step protocol, a summary of expected quantitative data for analogous reactions, and a visual representation of the synthetic workflow.

Introduction

The akuammiline alkaloids are a diverse group of natural products characterized by a rigid pentacyclic core structure. Their intricate architecture and significant biological activities have made them compelling targets for synthetic chemists. This compound is a functionalized member of this family, and its synthesis would provide valuable material for further biological evaluation and structure-activity relationship (SAR) studies. This proposed synthesis aims to provide a viable pathway for its preparation in a laboratory setting.

Proposed Retrosynthetic Analysis

The proposed retrosynthesis commences by disconnecting the C10 hydroxyl group, suggesting a late-stage oxidation of an advanced intermediate. The core akuammiline skeleton can be traced back to a key intramolecular cyclization to form the characteristic bridged ring system. This intermediate, in turn, could be assembled from a functionalized tryptamine (B22526) derivative and a suitable cyclic precursor.

Animal Models for Studying the Effects of Novel Compounds: Application Notes and Protocols

Introduction

The discovery and development of novel therapeutic agents for pain and opioid addiction are of paramount importance. A critical step in this process is the preclinical evaluation of drug candidates in relevant animal models.[1][2] These models are essential for understanding the compound's mechanism of action, efficacy, and potential side effects before advancing to human clinical trials. This document outlines detailed protocols for utilizing various animal models to study the effects of new compounds, with a focus on analgesic and opioid withdrawal-modulating properties.

I. Animal Models for Analgesia

A diverse array of animal models exists to study different types of pain, including acute, inflammatory, and neuropathic pain.[3][4][5][6] The choice of model depends on the specific therapeutic target and the clinical condition being mimicked.

Models of Acute Pain

These models are used to evaluate the effects of potential analgesics on the sensation of pain in an otherwise healthy animal.[4] They are useful for initial screening and determining the basic analgesic properties of a compound.

-

Hot Plate Test: This test assesses the response to a thermal stimulus. The animal is placed on a heated surface, and the latency to a nociceptive response (e.g., licking a paw, jumping) is measured.

-

Tail Flick Test: A focused beam of heat is applied to the animal's tail, and the time taken to flick the tail away from the heat source is recorded.

Models of Inflammatory Pain

These models are used to study pain resulting from tissue injury and inflammation.[6]

-

Carrageenan-Induced Paw Edema: Injection of carrageenan into the paw induces a localized inflammatory response, causing edema and hyperalgesia (increased sensitivity to pain).[6]

-

Complete Freund's Adjuvant (CFA)-Induced Arthritis: CFA injection produces a more chronic inflammatory state, mimicking aspects of rheumatoid arthritis.[1]

Models of Neuropathic Pain

Neuropathic pain arises from damage to the nervous system.[4]

-

Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, leading to the development of allodynia (pain from a normally non-painful stimulus) and hyperalgesia.

-

Spinal Nerve Ligation (SNL): This model involves the tight ligation of a spinal nerve, resulting in robust and long-lasting neuropathic pain behaviors.

II. Animal Models for Opioid Withdrawal

Animal models of opioid withdrawal are crucial for studying the mechanisms of opioid dependence and for screening compounds that may alleviate withdrawal symptoms.[7][8][9]

Spontaneous Withdrawal

In this model, animals are made dependent on an opioid (e.g., morphine) through repeated administration, and then the drug is abruptly discontinued.[9]

Precipitated Withdrawal

This model involves administering an opioid antagonist (e.g., naloxone) to opioid-dependent animals, which rapidly induces a withdrawal syndrome.[7][8]

Experimental Protocols

Protocol 1: Evaluation of Analgesic Efficacy in the Hot Plate Test

-